molecular formula C20H24N2O B286553 N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide

N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide

Cat. No. B286553
M. Wt: 308.4 g/mol
InChI Key: FDIUNSYYXAJOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide, also known as AZD0328, is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and inhibiting its activity has been explored as a potential therapeutic strategy for cancer treatment.

Mechanism of Action

PARP is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP activity leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide specifically inhibits the PARP1 and PARP2 isoforms, which are the most abundant and important isoforms in the DNA damage response pathway.
Biochemical and physiological effects:
In addition to its effects on DNA repair, N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in preclinical models. However, it is important to note that the exact biochemical and physiological effects of N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide may vary depending on the specific cancer type and genetic background of the tumor.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide in lab experiments is its specificity for PARP1 and PARP2, which allows for more targeted inhibition of DNA repair pathways. However, one limitation is that N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide may not be effective in all cancer types, and its efficacy may depend on the genetic background of the tumor.

Future Directions

There are several potential future directions for the development and use of N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide. One area of interest is the combination of N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide with other DNA-damaging agents, such as radiation therapy and chemotherapy drugs, to enhance their antitumor activity. Another area of interest is the development of biomarkers to predict which patients may benefit from N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide treatment. Additionally, further preclinical and clinical studies are needed to fully understand the potential benefits and limitations of N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide has been described in several publications. One such method involves the reaction of 4-(azepan-1-yl)aniline with 2-methylbenzoic acid in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide inhibits PARP activity and enhances the cytotoxicity of DNA-damaging agents such as ionizing radiation and chemotherapy drugs. In vivo studies have demonstrated that N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide can enhance the antitumor activity of chemotherapy and radiation therapy in mouse models of cancer.

properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H24N2O/c1-16-8-4-5-9-19(16)20(23)21-17-10-12-18(13-11-17)22-14-6-2-3-7-15-22/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,21,23)

InChI Key

FDIUNSYYXAJOKM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCCC3

Origin of Product

United States

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